五味子素B

描述

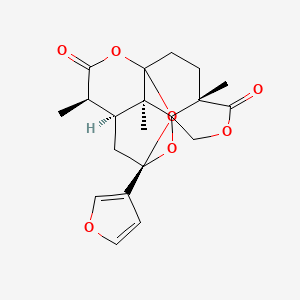

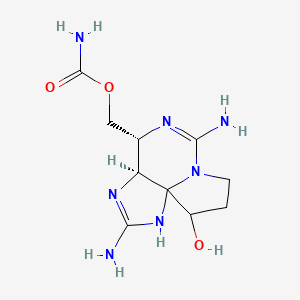

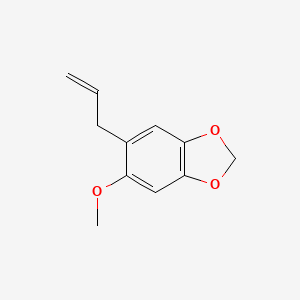

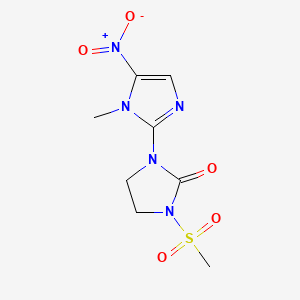

Schisantherin B (Sch B) is a promising natural compound isolated from Schisandra chinensis. It has been documented to possess diversified pharmacokinetic properties, including antioxidant, anti-inflammation, cardioprotection, and neuroprotection .

Chemical Reactions Analysis

Schisantherin B has been reported to have large biological properties and could be a potent cure for several diseases by targeting several signaling pathways . It has been shown to increase the level of superoxide dismutase (SOD) in cells, inhibit lipid peroxidation, and reduce lactate dehydrogenase and malondialdehyde releasing reactive oxygen species therefore directly removing free radicals and playing an antioxidant role .科学研究应用

神经保护

五味子素B是五味子 (Schisandra chinensis) 的一种成分,已被发现具有显著的神经保护作用 。这使其成为治疗神经系统疾病的潜在候选药物。

肝脏保护

This compound最显著的作用之一是其肝脏保护特性 。 它主要通过降低肝内生长激素转氨酶的活性并改善肝脏损伤来实现这一目标 。

抗炎

This compound还表现出抗炎特性 。这使其可能在治疗各种炎症性疾病中发挥作用。

抗氧化

This compound的抗氧化特性使其具有整体健康益处 。抗氧化剂有助于对抗氧化应激,而氧化应激与多种慢性疾病相关。

抗肿瘤

This compound已被证明具有抗肿瘤作用 。这表明它可能在癌症治疗中发挥作用。

药代动力学

药代动力学分析表明,this compound在体内被很好地吸收,主要以被动转运的形式存在于胃肠道 。这是其作为治疗剂有效性的一个重要因素。

哮喘治疗

含有this compound的五味子 (Schisandra chinensis) 在传统中医中被用于治疗哮喘 。这表明this compound可能在呼吸健康方面有潜在应用。

血管健康

五味子 (Schisandra chinensis) 也被用于保护神经和血管 。这表明this compound可能对心血管健康有益。

作用机制

Target of Action

Schisantherin B (STB) is a component of lignan, a class of organic compounds found in the Schisandra chinensis plant . The primary targets of STB are related to its hepatoprotective, antitumor, and neuroprotective effects . It has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .

Mode of Action

STB interacts with its targets primarily through the inhibition of related enzymes and modulation of signaling pathways . For instance, it has been suggested that STB may inhibit the gene expression of pro-inflammatory factors .

Biochemical Pathways

The biochemical pathways affected by STB are diverse. It has been shown to exert hepatoprotective effects through the modulation of various signaling pathways . For instance, it has been suggested that STB may mediate ferritin autophagy in hepatic stellate cells .

Pharmacokinetics

Pharmacokinetic analysis has demonstrated that STB is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract . The metabolic pathways in rats were also found to be relatively diverse .

Result of Action

The molecular and cellular effects of STB’s action are primarily seen in its hepatoprotective, antitumor, and neuroprotective effects . For instance, it has been shown to reduce the activity of intrahepatic ghrelin transaminase, thereby improving liver damage .

Action Environment

The action, efficacy, and stability of STB can be influenced by various environmental factors. For instance, its content is related to the herb’s traits, processing, storage methods, distribution, and other aspects .

属性

IUPAC Name |

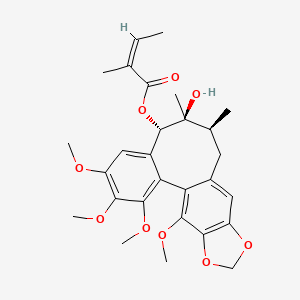

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-RZGKOBFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58546-55-7 | |

| Record name | Schisantherin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCHISANTHERIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

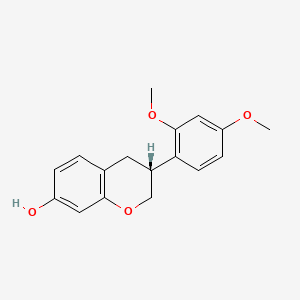

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)